1-(2-Phenoxyethyl)pyrrolidine
Overview
Description
1-(2-Phenoxyethyl)pyrrolidine is an organic compound that belongs to the class of phenoxyalkylamines. It consists of a pyrrolidine ring attached to a phenoxyethyl group.
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, including various enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, often involving binding to the active site of an enzyme or receptor . The exact mode of action would depend on the specific targets and the chemical structure of the compound.
Biochemical Pathways
Pyrrolidine derivatives have been shown to affect a variety of biochemical pathways, often as a result of their interaction with specific enzymes or receptors . The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by various factors, including its chemical structure and the presence of functional groups .
Result of Action
Pyrrolidine derivatives have been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The exact effects would depend on the specific targets and the mode of action of the compound.
Action Environment
The action of a compound can be influenced by various environmental factors, including ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 1-(2-Phenoxyethyl)pyrrolidine is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization
Cellular Effects
Pyrrolidine derivatives have been reported to exhibit various biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Animal models play a crucial role in advancing biomedical research, especially in the field of drug discovery .
Subcellular Localization
The prediction of protein subcellular localization is of great relevance for proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Phenoxyethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Another method involves the reductive amination of 2-phenoxyacetaldehyde with pyrrolidine using a reducing agent such as sodium triacetoxyborohydride. This reaction is usually carried out in a solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenoxyethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenoxyethyl or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-(2-Phenoxyethyl)pyrrolidine has several scientific research applications:
Comparison with Similar Compounds
1-(2-Phenoxyethyl)pyrrolidine can be compared with other similar compounds, such as:
1-(2-Phenoxyethyl)piperidine: This compound has a piperidine ring instead of a pyrrolidine ring.
4-(2-Phenoxyethyl)morpholine: This compound contains a morpholine ring and is used in similar applications, including medicinal chemistry and agrochemicals.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
1-(2-phenoxyethyl)pyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-6-12(7-3-1)14-11-10-13-8-4-5-9-13/h1-3,6-7H,4-5,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBDAOOBWSNSQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307212 | |
Record name | 1-(2-Phenoxyethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501307212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74-54-4 | |
Record name | 1-(2-Phenoxyethyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Phenoxyethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501307212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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